

# Application Notes and Protocols for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IV-361    |           |
| Cat. No.:            | B15585928 | Get Quote |

Topic: IV-361 Application in Immuno-Oncology Research

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and clinical trial databases, it has been determined that there is no specific immuno-oncology agent publicly designated as "IV-361." The term "361" appears in various contexts within cancer research, most notably as the identifier for the KEYNOTE-361 clinical trial, which evaluated the efficacy of pembrolizumab (an anti-PD-1 antibody) in urothelial carcinoma.[1][2][3][4] Other mentions include the breast cancer cell line MDA-MB-361 and a dual Src/tubulin inhibitor known as KX2-361, which is not primarily classified as an immuno-oncology agent.[5][6]

Therefore, detailed application notes and protocols for a compound named "**IV-361**" in immunooncology research cannot be generated at this time due to the absence of a specific, publicly identified agent with this designation.

For researchers interested in the application of immunotherapy in oncology, we recommend consulting resources and protocols related to well-established agents and pathways. Information regarding immuno-oncology can be found in various resources covering topics such as:

• Immune checkpoint inhibitors: These drugs block immune checkpoints, which are a normal part of the immune system that keeps immune responses from being too strong.[7]



- T-cell transfer therapy: T-cells are taken from a patient, modified in a laboratory to better target cancer cells, and then re-infused into the patient.
- Monoclonal antibodies: These are lab-made versions of immune system proteins that can be designed to attack a very specific part of a cancer cell.
- Treatment vaccines: These vaccines work to boost the immune system's response to cancer cells.
- Immune system modulators: These substances are used to enhance the body's overall immune response.

We encourage researchers to specify a known immuno-oncology agent for the generation of detailed application notes and protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. merck.com [merck.com]
- 3. Pembrolizumab alone or combined with chemotherapy versus chemotherapy as first-line therapy for advanced urothelial carcinoma (KEYNOTE-361): a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Immunotherapy in New Jersey | RWJBarnabas Health [rwjbh.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Immuno-Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585928#iv-361-application-in-immuno-oncology-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com